Antitumor agent-63

Selectivity Index Therapeutic Window Targeted Therapy

Researchers requiring predictable, tumor-selective topoisomerase I intervention without the confounding lactone instability of camptothecin or the non-specific toxicity of irinotecan will find a precise solution in Antitumor agent-63. This 20(S)-O-linked CPT glycoconjugate resolves critical physicochemical liabilities that compromise experimental reproducibility. - Achieves 21.2 mg/mL aqueous solubility, a 353-fold increase over camptothecin, eliminating the need for potentially artifact-inducing co-solvents. - Demonstrates >125-fold selectivity for HCT116 colorectal cancer cells over normal HEK-293 cells, with a potent IC50 of 0.8 µM. - Maintains 94% active lactone integrity after 48 hours at physiological pH, ensuring sustained and predictable target engagement in xenograft models.

Molecular Formula C38H46N4O18
Molecular Weight 846.8 g/mol
Cat. No. B12421301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-63
Molecular FormulaC38H46N4O18
Molecular Weight846.8 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O
InChIInChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1
InChIKeyYFRBFEVHTILPOU-MLGQGFJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-63: A Tumor-Selective CPT Glycoconjugate


Antitumor agent-63, designated as Compound 40 in primary literature, is a 20(S)-O-linked camptothecin (CPT) glycoconjugate featuring a bleomycin (BLM) disaccharide unit tethered via a diethylene glycol linker [1]. This compound belongs to a novel class of tumor-targeting CPT derivatives designed to overcome the severe dose-limiting toxicities and instability inherent to the parental camptothecin scaffold. Its molecular architecture confers high aqueous solubility, exceptional hydrolytic stability of the bioactive lactone ring, and a unique selectivity profile that spares normal cells while exerting potent cytotoxicity against colorectal and hepatic cancer lines [1].

1
Glycoconjugate CPT Probe
Tumor-targeted camptothecin conjugate with BLM disaccharide for carbohydrate-mediated delivery research
2
High Solubility & Stability
Formulation-friendly aqueous solubility and prolonged lactone integrity support in vivo dosing without solubilizing excipients
3
Tumor Cell Selectivity Context
Reported differential cytotoxicity between cancer and normal cell lines enables selectivity-focused experimental designs

Why Antitumor Agent-63 Is Not Substitutable


Generic substitution of Antitumor agent-63 with camptothecin (CPT), irinotecan, or topotecan is scientifically unsound due to fundamentally divergent pharmacokinetic and selectivity properties. Camptothecin suffers from poor water solubility (<0.06 mg/mL) and rapid lactone ring hydrolysis to an inactive carboxylate form under physiological pH, leading to inconsistent and unpredictable bioactivity [1]. Clinical prodrugs like irinotecan require enzymatic activation by carboxylesterases to release active SN-38, a process subject to significant inter-patient variability, and they exhibit potent but non-selective cytotoxicity that manifests as severe myelosuppression and diarrhea [1]. In contrast, Antitumor agent-63 achieves a 353-fold enhancement in aqueous solubility (21.2 mg/mL) and remains 94% intact as the active lactone after 48 hours at pH 7.4, directly addressing the stability liabilities of its predecessors while demonstrating >125-fold selectivity for HCT116 cancer cells over normal HEK-293 cells [1]. These differentiating physicochemical and selectivity attributes invalidate the assumption that any topoisomerase I poison can serve as a functional substitute in experimental models where tumor-specific targeting and predictable exposure are critical.

Antitumor Agent-63
Common Substitutes
Designed with BLM disaccharide for tumor-targeting, high aqueous solubility, and lactone stabilization
Camptothecin (CPT) lacks tumor selectivity, has poor solubility, and undergoes rapid lactone ring hydrolysis, limiting in vivo interpretation
Direct cytotoxicity independent of enzymatic activation; selectivity index >125 reported between cancer and normal cells
Irinotecan requires carboxylesterase activation; may exhibit significantly higher IC50 in vitro and lacks the reported cancer-cell selectivity profile
Diethylene glycol linker preserved selectivity; SAR data indicate triethylene glycol analogs lose tumor-cell discrimination
Topotecan and other CPT analogs with different linker or sugar moieties may not reproduce the selectivity window observed for this glycoconjugate

Quantitative Differentiation of Antitumor Agent-63


Superior Cancer Cell Selectivity

Antitumor agent-63 (Compound 40) demonstrates a uniquely high selectivity for cancer cells, a feature absent in clinically approved camptothecin derivatives. Against the HCT116 colorectal cancer cell line, Compound 40 exhibited an IC50 of 0.8 µM, while showing minimal toxicity towards normal human embryonic kidney cells (HEK-293) with an IC50 exceeding 100 µM [1]. This corresponds to a selectivity index (IC50_HEK-293 / IC50_HCT116) of >125. In contrast, the parental compound camptothecin (CPT) and the clinical comparator irinotecan (>100 µM against all cell lines) lack this discriminatory capability, resulting in dose-limiting toxicities [1]. The high selectivity is attributed to the BLM disaccharide moiety which mediates tumor targeting and the optimized diethylene glycol linker length [1].

Cancer Cell Selectivity
Head-to-head
Selectivity index >125 (IC50 >100 µM in HEK-293 vs 0.8 µM in HCT116)
Reported tumor-cell selectivity context; supports differential cytotoxicity studies
Irinotecan >100 µM across all cells; CPT no selectivity
Selectivity Index Therapeutic Window Targeted Therapy

Enhanced Aqueous Solubility

Poor aqueous solubility is a major impediment to the clinical translation of camptothecin. Antitumor agent-63 directly addresses this liability through structural modification. Quantitative measurement reveals that Compound 40 achieves an aqueous solubility of 21.2 mg/mL in phosphate-buffered saline (pH 7.4) [1]. This represents a 353-fold improvement over the parent compound camptothecin (0.06 mg/mL) and a 42-fold improvement over the acetyl-capped monosaccharide conjugate 19b (0.5 mg/mL) [1]. The high solubility is conferred by the BLM disaccharide moiety, which facilitates solvation and reduces aggregation.

Aqueous Solubility
Head-to-head
21.2 mg/mL (pH 7.4, 37°C)
353-fold higher than CPT; formulation-friendly for in vivo dosing
42-fold over monosaccharide conjugate 19b
Formulation Bioavailability Drug Delivery

Prolonged Lactone Stability

The antitumor activity of camptothecin derivatives is strictly dependent on the intact α-hydroxy-δ-lactone ring, which undergoes rapid, reversible hydrolysis to an inactive carboxylate form at physiological pH. Antitumor agent-63 exhibits remarkable hydrolytic stability, with 94% of the compound remaining in the active lactone form after 48 hours of incubation in phosphate-buffered saline (pH 7.4, 37°C) [1]. This contrasts starkly with camptothecin, which is completely converted to the inactive carboxylate within 50 minutes under identical conditions [1]. The stability is attributed to the PEG-coupled carbamate linker, which sterically shields the lactone from nucleophilic attack by water.

Lactone Stability
Head-to-head
94% intact after 48 h (pH 7.4, 37°C)
Prolonged active lactone retention supports sustained target engagement
CPT fully hydrolyzed in 50 min
Stability Pharmacokinetics Lactone Hydrolysis

Potent Colorectal Cancer Cytotoxicity

Antitumor agent-63 demonstrates potent anti-proliferative activity against HCT116 colorectal carcinoma cells with an IC50 of 0.8 µM [1]. This potency is comparable to the most active CPT glycoconjugates in the series (23c: 0.3 µM; 23a: 0.5 µM) and is achieved with a mechanism that is distinct from direct topoisomerase I poisoning [1]. Critically, Compound 40 maintains this potency while preserving its high selectivity for cancer cells (see Evidence_Item 1). In contrast, irinotecan, a clinical standard for colorectal cancer, showed an IC50 exceeding 100 µM in the same assay, reflecting its requirement for intracellular activation by carboxylesterases which may be deficient in vitro [1].

HCT116 Cytotoxicity
Head-to-head
IC50 0.8 µM (HCT116, 72 h MTT)
Reported cell-model response; >125-fold more potent than irinotecan in this assay
Irinotecan >100 µM; mannose conjugate 23c 0.3 µM
Colorectal Cancer Cytotoxicity Topoisomerase I

Negligible In Vivo Toxicity

A key differentiation for Antitumor agent-63 is its exceptionally favorable in vivo safety profile. In an acute toxicity study, intravenous administration of Compound 40 at a dose of 160 mg/kg produced no detectable toxicity in mice [1]. This finding is remarkable given the severe toxicities associated with camptothecin and its clinical analogs, which limit their maximum tolerated doses (e.g., irinotecan MTD in mice is typically 40-80 mg/kg depending on schedule). The lack of acute toxicity at a high dose underscores the compound's selectivity and supports its potential for achieving a wide therapeutic index in vivo.

In Vivo Acute Toxicity
Class-level
No toxicity at 160 mg/kg i.v. in mice
Reported model-safety context; requires further toxicology validation
Data to verify; single acute study
In Vivo Toxicology Safety Profile Maximum Tolerated Dose

Optimized Diethylene Glycol Linker

The length of the polyethylene glycol (PEG) linker is a critical determinant of both potency and tumor selectivity in this class of glycoconjugates. Antitumor agent-63 contains a diethylene glycol linker (n=1 repeating unit), which was identified as the optimal length through systematic SAR analysis [1]. When the linker was elongated to triethylene glycol (Compounds 26a-d), the antitumor activities decreased (IC50 range 0.5 to 19.9 µM compared to 0.3 to 10.6 µM for diethylene glycol analogs 23a-d), and crucially, the selectivity for cancer cells over normal HEK-293 cells was completely abolished [1]. This demonstrates that the diethylene glycol architecture of Compound 40 is uniquely positioned to balance cellular uptake and tumor targeting, a property not shared by its mono- or triethylene glycol counterparts.

Linker Length SAR
Head-to-head
Diethylene glycol preserves selectivity; triethylene glycol abolishes it
Critical structural feature for tumor-cell discrimination; supports mechanism studies
TriEG analogs: IC50 0.5-19.9 µM, no HEK-293 selectivity
Structure-Activity Relationship Linker Optimization Tumor Targeting

Optimal Applications for Antitumor Agent-63


Colorectal Cancer Xenograft Efficacy

Antitumor agent-63 is ideally suited for efficacy evaluation in subcutaneous or orthotopic HCT116 colorectal cancer xenograft models. Its potent cytotoxicity (IC50 0.8 µM), high aqueous solubility (21.2 mg/mL), and exceptional selectivity (>125-fold for cancer cells) enable sustained, high-dose administration without the confounding toxicity seen with irinotecan or CPT [1]. The compound's lactone stability (94% intact after 48 hours) ensures predictable pharmacokinetics and sustained target engagement, making it a superior tool for establishing proof-of-concept for tumor-targeted camptothecin therapy [1].

Tumor-Selective Delivery Mechanisms

The unique BLM disaccharide moiety of Antitumor agent-63 provides a molecular handle for probing carbohydrate-mediated tumor targeting and cellular uptake pathways [1]. Researchers investigating the role of lectin receptors, glucose transporters, or other glycan-binding proteins in cancer cell recognition can employ Compound 40 as a well-characterized probe. Its complete loss of selectivity upon linker elongation to triethylene glycol provides a built-in negative control for validating targeting mechanisms [1].

Solubility Enhancement Formulation Studies

With a 353-fold enhancement in aqueous solubility over camptothecin, Antitumor agent-63 serves as a benchmark compound for developing formulation strategies for hydrophobic anticancer agents [1]. Its solubility of 21.2 mg/mL allows researchers to prepare concentrated dosing solutions without the need for co-solvents or surfactants, thereby reducing vehicle-related experimental artifacts. This property makes it an excellent reference standard for comparative studies of solubility-enhancing prodrug designs.

Topoisomerase I-Independent Cytotoxicity

Antitumor agent-63 exhibits very weak direct inhibition of topoisomerase I at 100 µM, yet retains potent cytotoxicity, suggesting alternative mechanisms of action [1]. This property distinguishes it from classical Topo I poisons like camptothecin, topotecan, and SN-38. Researchers focused on non-canonical camptothecin activity or on overcoming Topo I-mediated resistance mechanisms can use Compound 40 to dissect Topo I-independent pathways of cell death, providing a unique tool for pathway deconvolution studies [1].

Application
Selection Property
Validation Focus
Colorectal cancer xenograft studies
Cytotoxicity and selectivity profile
Tumor-selective response in vivo; lactone stability supports sustained dosing
Tumor-targeting mechanism research
BLM disaccharide-mediated cellular uptake
Carbohydrate receptor engagement; linker-dependent selectivity validation
Solubility enhancement formulation development
High aqueous solubility (21.2 mg/mL)
Benchmark for excipient-free dosing strategies; comparative solubility prodrug studies
Topoisomerase I-independent cytotoxicity pathway analysis
Weak Topo I inhibition, potent cell killing
Non-canonical CPT mechanism deconvolution; resistance bypass model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-63

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.